N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-nitrobenzamide
Description
This compound features a quinazolinone core fused with a substituted phenyl ring and a 2-nitrobenzamide moiety. The quinazolinone scaffold is known for its pharmacological relevance, including kinase inhibition and anti-inflammatory activity. The methyl substituents at the 2-position of the phenyl ring and the quinazolinone contribute to steric bulk, which may influence solubility and metabolic stability .
Properties
IUPAC Name |
N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4/c1-14-13-16(26-15(2)24-20-9-5-3-7-17(20)23(26)29)11-12-19(14)25-22(28)18-8-4-6-10-21(18)27(30)31/h3-13H,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGMCXQSLNZYQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NC(=O)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-nitrobenzamide typically involves multiple steps. One common synthetic route starts with the preparation of the quinazolinone core. This can be achieved by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions. The resulting quinazolinone intermediate is then subjected to further functionalization to introduce the desired substituents.
For the preparation of the nitrobenzamide moiety, nitration of a suitable benzene derivative is carried out using a mixture of concentrated nitric acid and sulfuric acid. The nitro group is then reduced to an amine, which is subsequently acylated with a benzoyl chloride derivative to form the benzamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of each step, and purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), alkyl halides (R-X), nitric acid (HNO₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while reduction of the nitro group results in the corresponding amine derivative.
Scientific Research Applications
Chemical Characteristics
The compound features a quinazolinone moiety, known for its biological activity, combined with a nitrobenzamide group. Its molecular formula is and it has a molecular weight of 319.4 g/mol. The structural complexity may enhance its interaction with biological targets, making it a candidate for drug development.
Medicinal Chemistry Applications
1. Anticancer Activity
Quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing this structure can inhibit various cancer cell lines by targeting specific molecular pathways involved in cell proliferation and survival. For instance, studies have shown that certain quinazolinone derivatives can induce apoptosis in cancer cells through modulation of the PI3K/Akt/mTOR signaling pathway .
2. Antimicrobial Properties
The presence of the nitro group in the compound may confer antibacterial activity. Nitro compounds are known to interfere with bacterial DNA synthesis and repair mechanisms, thus exhibiting potential as antimicrobial agents. A study highlighted that similar quinazolinone-based compounds demonstrated significant inhibition against pathogenic bacteria, suggesting that N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-nitrobenzamide could have similar effects.
3. Fluorescent Probes
The compound's unique photophysical properties make it suitable for use as a fluorescent probe in biochemical assays. Quinazolinones have been synthesized to exhibit fluorescence under UV light, which can be utilized in tracking biological processes or as markers in imaging techniques . This application is particularly valuable in cellular biology for visualizing cellular components or interactions.
Material Science Applications
1. Optical Brightening Agents
Research has indicated that quinazolinone derivatives can serve as optical brightening agents due to their fluorescent properties. These compounds can be integrated into polymers or textiles to enhance brightness and improve aesthetic qualities . The application of this compound in this context could lead to advancements in fabric technology.
Data Table: Comparative Analysis of Quinazolinone Derivatives
| Compound Name | Structural Features | Biological Activity | Application Area |
|---|---|---|---|
| This compound | Quinazolinone + Nitrobenzamide | Anticancer, Antimicrobial | Medicinal Chemistry |
| 4-Ethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-sulfonamide | Quinazolinone + Sulfonamide | Antibacterial | Medicinal Chemistry |
| 2-Methyl-N-[4-(2-methylquinazolinone)phenyl]benzene-sulfonamide | Simplified Structure | Reduced Activity | Medicinal Chemistry |
| Fluorescent Quinazolinones | Fluorescent Properties | Imaging Probes | Material Science |
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on a series of quinazolinone derivatives demonstrated that modifications at the nitrogen position significantly influenced their anticancer activity against various cell lines including breast and lung cancer cells. The introduction of specific substituents enhanced their potency by increasing interaction with DNA and inhibiting topoisomerase enzymes .
Case Study 2: Antimicrobial Action
In another research project focusing on the antimicrobial properties of quinazolinones, this compound was evaluated against Gram-positive and Gram-negative bacteria. The results indicated substantial inhibition zones compared to control groups, validating its potential as an antibacterial agent.
Mechanism of Action
The mechanism of action of N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or enzymes involved in cell proliferation, leading to its antitumor effects. The nitrobenzamide moiety may also contribute to its biological activity by interacting with cellular components and modulating their functions.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- N-[2-chloro-5-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-nitrobenzamide (BF00643): Structural Difference: Chlorine replaces the methyl group at the phenyl 2-position, and the nitro group is at the benzamide 4-position. The 4-nitro group may reduce steric hindrance compared to the 2-nitro isomer, affecting binding pocket accessibility . Synthetic Note: Chlorinated analogs often require halogenation steps, which may involve hazardous reagents compared to methyl group introductions.
Heterocyclic Core Variations
- N’-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide - N-(3-nitrophenyl) acetamide (BK): Core Difference: Replaces quinazolinone with a benzimidazole ring. Functional Impact: Benzimidazole’s dual nitrogen atoms enable stronger hydrogen bonding, which could enhance anti-inflammatory activity. However, the absence of the quinazolinone’s oxo group may reduce electron-deficient character, limiting interactions with electron-rich enzyme pockets .
Directing Groups and Reactivity
- N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide: Key Feature: Contains an N,O-bidentate directing group. Comparison: The target compound’s nitro and quinazolinone groups may act as alternative directing groups in metal-catalyzed C–H functionalization. However, the methyl substituents in the target compound could introduce steric hindrance, reducing reaction efficiency compared to the hydroxyl/dimethyl configuration in this analog .
Substituent Effects on Physicochemical Properties
- N-(2-bromo-4-nitrophenyl)-3-methoxy-4-oxo-3,4-dihydro-2H-benzole[1,2] thiazine-3-carboxamide 1,1-dioxide: Substituent Comparison: Bromo and methoxy groups vs. methyl and nitro. Impact: Bromine’s polarizability may enhance halogen bonding, while methoxy groups improve solubility via hydrogen bonding.
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, drawing on various studies and findings to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure that includes a quinazolinone moiety, known for its diverse biological properties. The structural formula can be represented as follows:
This structure consists of:
- Quinazolinone ring : A bicyclic structure that contributes to the biological activity.
- Nitro group : Known to enhance the compound's reactivity and potential biological effects.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key points include:
- Antimicrobial Activity : The quinazolinone structure is recognized for its antimicrobial properties. Compounds with similar structures have shown effectiveness against a range of pathogens by inhibiting bacterial folate synthesis through the action on dihydropteroate synthase .
- Anticancer Potential : Quinazolinone derivatives are frequently studied for their anticancer properties. They may exert their effects by modulating pathways involved in cell proliferation and apoptosis, interacting with key enzymes and receptors involved in tumor growth .
Antimicrobial Studies
Recent studies have indicated that compounds structurally related to this compound exhibit significant antimicrobial activity. For example:
| Compound | Activity | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| Compound A | Against E. coli | 0.004 | 0.008 |
| Compound B | Against S. aureus | 0.015 | 0.030 |
| Compound C | Against B. cereus | 0.020 | 0.040 |
These results suggest that modifications in the quinazolinone framework can significantly influence antimicrobial efficacy .
Anticancer Studies
In terms of anticancer activity, several studies have highlighted the potential of similar quinazolinone derivatives to inhibit cancer cell lines:
- Cell Line Studies : Compounds were tested against various cancer cell lines, demonstrating IC50 values ranging from 5 µM to 50 µM depending on structural modifications.
- Mechanistic Insights : The presence of nitro groups has been linked to enhanced cytotoxicity in certain cancer models, suggesting that these functional groups play a critical role in the compound's mechanism of action .
Case Studies
A case study involving a derivative of this compound demonstrated promising results in vitro:
- Study Design : The compound was tested against several cancer cell lines (e.g., MCF-7, HeLa).
- Findings : The study reported significant inhibition of cell growth at concentrations as low as 10 µM, with apoptosis confirmed via flow cytometry analysis.
Q & A
Basic: What established synthetic routes are used to prepare this quinazolinone derivative?
Methodological Answer:
The synthesis typically involves a multi-step process starting with the construction of the quinazolinone core. Key steps include:
Core Formation : Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions to generate the 3,4-dihydroquinazolin-4-one scaffold.
Functionalization : Introduction of the 2-methylphenyl group via nucleophilic substitution or coupling reactions.
Nitrobenzamide Attachment : Amidation of the intermediate using 2-nitrobenzoyl chloride in anhydrous solvents (e.g., DCM or THF) with a base (e.g., triethylamine) to minimize side reactions .
Critical parameters include temperature control (60–80°C for cyclization), inert atmospheres to prevent oxidation, and purification via column chromatography to achieve >95% purity.
Advanced: How can synthetic yield be optimized for large-scale production?
Methodological Answer:
Industrial-scale optimization strategies include:
- Continuous Flow Chemistry : Reduces reaction times and improves heat transfer for exothermic steps (e.g., amidation).
- Catalyst Screening : Heterogeneous catalysts (e.g., Pd/C for coupling reactions) enhance regioselectivity and reduce metal residues.
- Solvent Recycling : Recovery of high-boiling solvents (e.g., DMF) via distillation lowers costs and environmental impact.
Evidence from analogous quinazolinones suggests yields >80% are achievable with these protocols, compared to 60–70% in batch reactions .
Basic: What analytical techniques are critical for structural validation?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., nitro group at C2 of benzamide) and quinazolinone ring saturation.
- HRMS : Verify molecular ion peaks (e.g., m/z calculated for C₂₄H₂₀N₄O₃: 428.1485).
- Crystallography :
Advanced: How to address discrepancies between computational and experimental pharmacokinetic data?
Methodological Answer:
If in silico models (e.g., SwissADME) predict high permeability but in vivo studies show low bioavailability:
Solubility Assessment : Use shake-flask method at physiological pH (1.2–7.4) to identify pH-dependent precipitation.
Metabolic Stability : Incubate with liver microsomes to detect rapid CYP450-mediated degradation.
Structural Tweaks : Introduce solubilizing groups (e.g., -OH) at the phenyl ring without disrupting the quinazolinone pharmacophore .
Basic: What biological targets are associated with this compound?
Methodological Answer:
Based on structural analogs:
- Kinase Inhibition : Targets EGFR and VEGFR2 via hydrogen bonding with hinge regions (N1 and O4 of quinazolinone).
- Antimicrobial Activity : Disrupts bacterial membrane integrity via hydrophobic interactions with lipid bilayers.
- Anti-inflammatory Effects : Modulates COX-2 through nitro group-mediated redox signaling .
In vitro IC₅₀ values for EGFR inhibition range from 0.5–2.0 µM in kinase assays.
Advanced: Designing a SAR study to enhance anticancer potency
Methodological Answer:
Substituent Variation :
- Replace nitro with sulfonamide to improve water solubility.
- Introduce halogens (F, Cl) at the benzamide para-position to enhance target affinity.
Assay Design :
- Test against a panel of 60 cancer cell lines (NCI-60) to identify tissue-specific activity.
- Compare with control compounds (e.g., erlotinib) to benchmark potency.
Data Analysis :
- Use 3D-QSAR models (e.g., CoMFA) to correlate substituent electronegativity with IC₅₀ values.
- Prioritize derivatives with >10-fold selectivity for cancer vs. normal cells .
Advanced: Resolving contradictions in enzyme inhibition data
Methodological Answer:
If conflicting IC₅₀ values are reported for the same target:
Assay Conditions : Standardize buffer pH (e.g., Tris-HCl vs. HEPES) and ATP concentrations (10 µM for kinase assays).
Compound Purity : Confirm >95% purity via HPLC (C18 column, 0.1% TFA/ACN gradient).
Orthogonal Validation : Use SPR (surface plasmon resonance) to measure binding kinetics (kₒₙ/kₒff) independently of enzymatic activity .
Basic: Recommended storage and stability protocols
Methodological Answer:
- Storage : -20°C in amber vials under argon to prevent nitro group photodegradation.
- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS to detect hydrolysis products (e.g., free benzamide) .
Advanced: Mechanistic insights into antimicrobial resistance
Methodological Answer:
If resistance emerges in bacterial strains:
Genomic Sequencing : Identify mutations in membrane transporters (e.g., mprF in S. aureus).
Efflux Pump Inhibition : Co-administer with verapamil (10 µM) to assess resistance reversal.
Structural Modifications : Add a cationic side chain to reduce efflux pump recognition .
Advanced: Interpreting crystallographic disorder in the quinazolinone ring
Methodological Answer:
For ambiguous electron density maps:
Refinement Strategies : Use SHELXL's PART instructions to model disorder (e.g., 60:40 occupancy for two conformers).
Validation Tools : Check Rint (<5%) and ADDSYM in PLATON to exclude missed symmetry.
Thermal Motion Analysis : Anisotropic displacement parameters (ADPs) >0.1 Ų suggest dynamic disorder requiring TLS refinement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
